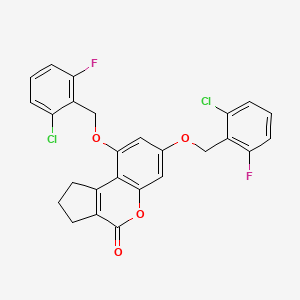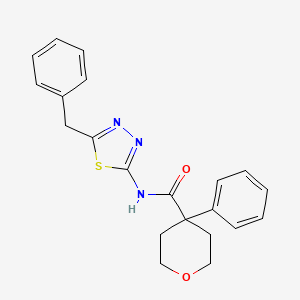![molecular formula C20H17N5O2S B11009604 N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B11009604.png)
N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step involves the synthesis of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Benzylation: The thiadiazole intermediate is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Quinazolinone Formation: Separately, the quinazolinone moiety is synthesized by cyclization of an anthranilic acid derivative with formamide.
Coupling Reaction: The final step involves coupling the benzylated thiadiazole with the quinazolinone derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to a dihydroquinazolinone.
Substitution: The benzyl group on the thiadiazole ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Explored for its anticancer properties, as it can inhibit pathways critical for cancer cell proliferation and survival.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific molecular targets. For instance, it may bind to the active site of kinases, preventing their phosphorylation activity. This inhibition can disrupt signaling pathways such as the JAK/STAT pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-1,3,4-thiadiazole derivatives
- N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)benzenesulfonamides
Uniqueness
N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is unique due to its dual functional groups (thiadiazole and quinazolinone), which provide a versatile platform for interaction with various biological targets. This dual functionality enhances its potential as a therapeutic agent compared to simpler thiadiazole derivatives.
Properties
Molecular Formula |
C20H17N5O2S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C20H17N5O2S/c26-17(10-11-25-13-21-16-9-5-4-8-15(16)19(25)27)22-20-24-23-18(28-20)12-14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H,22,24,26) |
InChI Key |
XBSRRDDLLXRUSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopentanamide](/img/structure/B11009522.png)
![N-[2-(1H-indol-3-yl)ethyl]-N~2~-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinamide](/img/structure/B11009533.png)

![(2R)-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}(phenyl)ethanoic acid](/img/structure/B11009541.png)

![2-chloro-N-(2-{5-[({2-[(2-methoxyethyl)sulfanyl]phenyl}carbonyl)amino]-1,3,4-thiadiazol-2-yl}ethyl)benzamide](/img/structure/B11009557.png)
![5,7-bis[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11009562.png)

![4-methyl-7-(2-oxo-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethoxy)-2H-chromen-2-one](/img/structure/B11009572.png)
![4-methyl-7,8-bis[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B11009581.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B11009588.png)
![N-[4-(acetylamino)phenyl]-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide](/img/structure/B11009589.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B11009591.png)
![5-oxo-N-(pyridin-4-ylmethyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11009593.png)
